Heat Deflection Temperature of DCPD Diepoxide Exceeds Bisphenol A Epoxy by 45 °C Under Identical Anhydride Cure
In a direct comparative study of maleic anhydride-cured castables, dicyclopentadiene diepoxide (formulated as TTA27) achieved a heat deflection temperature (HDT) of 198 °C, exceeding that of conventional bisphenol A epoxy resin (E44 grade) which recorded 153 °C under the same curing conditions [1]. Both systems were cured with maleic anhydride and evaluated under identical thermal aging protocols, isolating the contribution of the epoxy monomer backbone to thermal stability. The DCPD-based castable also demonstrated higher flexural strength (105 MPa versus 80 MPa) and lower thermal weight loss (3.6% versus 5.7%) after aging [1].
| Evidence Dimension | Heat deflection temperature (HDT) after maleic anhydride cure |
|---|---|
| Target Compound Data | 198 °C |
| Comparator Or Baseline | Bisphenol A epoxy resin E44: 153 °C |
| Quantified Difference | +45 °C (29% higher) |
| Conditions | Maleic anhydride-cured castable; thermal aging protocol; direct comparative testing |
Why This Matters
A 45 °C HDT advantage enables DCPD diepoxide-based formulations to maintain dimensional stability and mechanical integrity at service temperatures where conventional bisphenol A epoxy systems would soften and fail.
- [1] Jiangsu Tetra New Material Technology Co., Ltd. TTA27 epoxy castable technical data. Physical, mechanical, and thermal aging properties of maleic anhydride-cured TTA27 vs. epoxy resin E44 castables. TTA27: HDT 198 °C, flexural strength 105 MPa, thermal weight loss 3.6%. E44: HDT 153 °C, flexural strength 80 MPa, thermal weight loss 5.7%. Accessed April 2026. View Source
